molecular formula C14H9N3S2 B12888893 Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol CAS No. 122033-04-9

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol

Cat. No.: B12888893
CAS No.: 122033-04-9
M. Wt: 283.4 g/mol
InChI Key: GZARPHHQXRHNDY-UHFFFAOYSA-N
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Description

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol is a heterocyclic compound that features a unique fusion of benzene, triazole, and thiazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol typically involves multi-step organic reactions. Common starting materials include benzene derivatives, triazole precursors, and thiazepine intermediates. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole or thiazepine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene rings or the heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

Chemistry

In chemistry, Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, this compound could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers, coatings, or other industrial products.

Mechanism of Action

The mechanism of action of Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-amine
  • Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-oxide
  • Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-methyl

Uniqueness

Dibenzo(b,f)-1,2,4-triazolo(4,3-d)(1,4)thiazepine-6-thiol is unique due to the presence of the thiol group, which can participate in specific chemical reactions and interactions. This distinguishes it from similar compounds that may have different functional groups, leading to variations in reactivity and applications.

Properties

CAS No.

122033-04-9

Molecular Formula

C14H9N3S2

Molecular Weight

283.4 g/mol

IUPAC Name

13-thia-2,4,5-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,5,7,9,11,15,17-octaene-17-thiol

InChI

InChI=1S/C14H9N3S2/c18-9-5-6-13-11(7-9)17-8-15-16-14(17)10-3-1-2-4-12(10)19-13/h1-8,18H

InChI Key

GZARPHHQXRHNDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=CN3C4=C(S2)C=CC(=C4)S

Origin of Product

United States

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